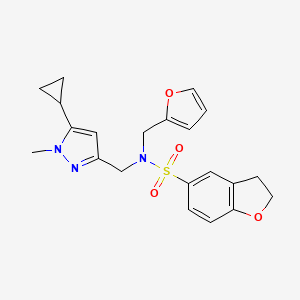
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structural features, including a pyrazole ring and a sulfonamide moiety, suggest various therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H24N4O3S
- Molecular Weight : Approximately 396.51 g/mol
The structure can be visualized as having a central benzofuran ring with substituents that may influence its biological activity. The presence of the cyclopropyl and furan groups adds to its chemical diversity, potentially enhancing its interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in the body. The pyrazole ring is known to modulate various biological pathways, including those related to inflammation and neurotransmission. The sulfonamide group may enhance solubility and bioavailability, making it a promising candidate for drug development.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been reported to possess activity against various bacterial and fungal strains. A study comparing several pyrazole derivatives found that certain compounds demonstrated potent inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
This compound has been explored for its anticancer properties. In vitro studies showed that similar sulfonamide derivatives inhibited cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Neuroprotective Effects
There is emerging evidence suggesting that compounds containing pyrazole rings can exert neuroprotective effects. For example, studies have shown that such compounds can inhibit the activity of enzymes involved in neurodegeneration, potentially providing therapeutic benefits for conditions like Alzheimer's disease . This neuroprotective action may be attributed to their ability to modulate neurotransmitter levels.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antileishmanial Activity : A series of pyrazole-sulfonamide derivatives were tested against Leishmania species, showing promising results with IC50 values in the low micromolar range (e.g., 0.059 mM) indicating effective inhibition .
- Cytotoxicity Studies : Research on structurally similar compounds revealed varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
Summary of Biological Activities
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-23-20(15-4-5-15)12-17(22-23)13-24(14-18-3-2-9-27-18)29(25,26)19-6-7-21-16(11-19)8-10-28-21/h2-3,6-7,9,11-12,15H,4-5,8,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQKXBXHVJWURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














